molecular formula C10H17F2N5O B2971248 4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide CAS No. 2101198-88-1

4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2971248
CAS No.: 2101198-88-1
M. Wt: 261.277
InChI Key: OFDNRUYNVAFNCQ-UHFFFAOYSA-N
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Description

4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, and it is substituted with various functional groups that contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is to start with a suitable pyrazole derivative and introduce the difluoroethyl group through a substitution reaction. The amino and carboxamide groups can be introduced in subsequent steps using appropriate reagents and reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The pyrazole ring can undergo substitution reactions at different positions.

  • Amide Formation: The carboxamide group can participate in reactions to form other amides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

  • Amide Formation: Reagents like thionyl chloride (SOCl2) and coupling reagents like carbodiimides (e.g., DCC) are often used.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Substituted pyrazoles.

  • Amide Formation: Various amides.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: It might find use in the production of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide

  • 4-(2-amino-1,1-difluoroethyl)benzoic acid hydrochloride

  • 4-((2,2-DIFLUOROETHYL)AMINO)FURAN-2(5H)-ONE

Uniqueness: 4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of the difluoroethyl group, which can impart distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

4-amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2N5O/c1-16(2)4-3-14-10(18)9-7(13)5-17(15-9)6-8(11)12/h5,8H,3-4,6,13H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDNRUYNVAFNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=NN(C=C1N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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